(1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (CAS: 96847-53-9) is an enantiopure, highly strained bicyclic lactone that serves as a critical chiral building block in pharmaceutical manufacturing. Characterized by a cyclopropane ring fused to a butyrolactone core, this compound is the direct synthetic precursor to (1R,2S)-configured cyclopropanes, including Dextromilnacipran and related selective serotonin and norepinephrine reuptake inhibitor (SNRI) analogs. In industrial procurement, it is primarily valued for its dual functionality: the rigid bicyclic framework enforces absolute cis-diastereoselectivity between the phenyl and hydroxymethyl equivalent groups, while the inherent ring strain facilitates highly efficient, Lewis acid-catalyzed ring-opening amidation. By utilizing this pre-resolved chiral intermediate, manufacturers can bypass inefficient late-stage chiral resolutions and streamline the synthesis of complex cyclopropyl-based active pharmaceutical ingredients (APIs) [1].
Substituting (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one with its racemic counterpart or acyclic cyclopropane esters introduces severe process inefficiencies. Utilizing racemic 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one shifts the burden of chiral separation downstream, capping the theoretical yield of the target enantiomer at 50% and necessitating expensive, solvent-intensive simulated moving bed (SMB) chromatography on the final API [1]. Furthermore, attempting to build the cyclopropane core without the fused lactone ring (e.g., via acyclic cyclopropanecarboxylate intermediates) fails to lock the relative stereochemistry, resulting in mixtures of cis and trans isomers that require extensive fractional crystallization. The unique combination of pre-installed absolute chirality and geometric rigidity in the (1R,5S)-lactone makes it non-interchangeable for high-yield, stereospecific API production.
The procurement of the enantiopure (1R,5S)-lactone fundamentally alters the mass balance of SNRI synthesis compared to using the racemic baseline. When synthesizing (1R,2S)-configured APIs, starting with (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one allows for >98% theoretical utilization of the cyclopropane core. In contrast, utilizing racemic lactone requires late-stage chiral resolution of the final amine or amide, which intrinsically limits the maximum theoretical yield of the desired enantiomer to 50% and generates an equal mass of the inactive/off-target enantiomer as chemical waste [1]. This upstream chiral procurement strategy eliminates the need for downstream chiral chromatography, significantly reducing solvent consumption and overall cost of goods sold (COGS).
| Evidence Dimension | Maximum theoretical yield of target enantiomer |
| Target Compound Data | >98% utilization (no late-stage resolution required) |
| Comparator Or Baseline | Racemic lactone (max 50% yield due to 1:1 enantiomer discard) |
| Quantified Difference | ~100% increase in theoretical atom economy for the target chiral API |
| Conditions | Industrial-scale synthesis of single-enantiomer cyclopropyl APIs |
Procuring the enantiopure lactone halves the raw material requirement and eliminates the bottleneck of late-stage chiral separation in pharmaceutical manufacturing.
The fused bicyclic structure of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one provides absolute geometric control over the cyclopropane substituents. The physical constraints of the butyrolactone ring fused to the cyclopropane force the phenyl group and the oxygenated carbon into a strict cis relationship, yielding >99% cis-diastereoselectivity. When compared to acyclic cyclopropanation strategies (e.g., synthesizing ethyl 1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylate), the lack of ring constraint typically results in a cis/trans mixture ranging from 60:40 to 80:20 [1]. Correcting this acyclic mixture requires yield-depleting fractional crystallization or chromatography.
| Evidence Dimension | Cis-diastereomeric excess (d.e.) |
| Target Compound Data | >99% cis-configuration (locked by bicyclic ring) |
| Comparator Or Baseline | Acyclic cyclopropanation intermediates (~60-80% cis) |
| Quantified Difference | >20-40% improvement in diastereomeric purity |
| Conditions | Stereoselective construction of 1,2-disubstituted cyclopropanes |
The geometric lock provided by the bicyclic lactone guarantees the correct relative stereochemistry, preventing yield losses associated with unwanted trans isomers.
The inherent ring strain of the 3-oxabicyclo[3.1.0]hexane system serves as a powerful thermodynamic driving force for functionalization. In the presence of a Lewis acid (such as AlCl3), (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one undergoes highly efficient ring-opening amidation with diethylamine, typically achieving >90% conversion to the corresponding amide-alcohol intermediate in a single step. By comparison, unstrained acyclic ester analogs (e.g., methyl 1-phenylcyclopropanecarboxylate) exhibit poor reactivity toward direct amidation, often requiring a multi-step sequence of saponification, acyl chloride activation, and amidation, which drops the overall yield to <70% [1].
| Evidence Dimension | One-step amidation yield |
| Target Compound Data | >90% yield via Lewis acid-catalyzed ring opening |
| Comparator Or Baseline | Unstrained cyclopropyl esters (<70% yield over multiple activation steps) |
| Quantified Difference | >20% absolute yield improvement and elimination of 2 synthetic steps |
| Conditions | Reaction with diethylamine / AlCl3 in organic solvent (e.g., dichloromethane or toluene) |
The strain-activated lactone acts as its own leaving group, streamlining the amidation process and reducing reagent overhead in scale-up environments.
The (1R,5S) enantiomer is the specific, non-negotiable starting material for the synthesis of Dextromilnacipran ((1R,2S)-milnacipran) and related investigational SNRI compounds. Its pre-installed chirality directly translates to the required absolute configuration of the final API, avoiding the 50% yield penalty of late-stage racemic resolution[1].
In medicinal chemistry, the rigid cis-geometry enforced by the bicyclic lactone makes it an ideal scaffold for designing conformationally restricted analogs of neurotransmitter reuptake inhibitors. The guaranteed >99% diastereomeric purity simplifies structure-activity relationship (SAR) studies by eliminating confounding trans isomers[2].
Due to its high ring strain and clean reactivity profile, this compound is highly suited for continuous flow manufacturing protocols involving Lewis acid-catalyzed amidation. The rapid, high-yielding (>90%) ring-opening reaction minimizes residence time and prevents the accumulation of hazardous intermediates, making it superior to multi-step acyclic ester activations [3].
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